Zinc citrate trihydrate

Description

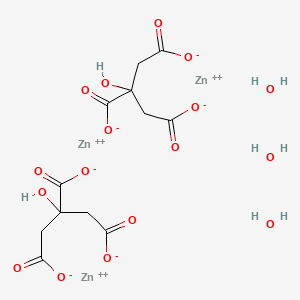

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

178326-57-3 |

|---|---|

Formule moléculaire |

C12H16O17Zn3 |

Poids moléculaire |

628.4 g/mol |

Nom IUPAC |

trizinc;2-hydroxypropane-1,2,3-tricarboxylate;trihydrate |

InChI |

InChI=1S/2C6H8O7.3H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 |

Clé InChI |

VSJRDSLPNMGNFG-UHFFFAOYSA-H |

SMILES canonique |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Zn+2].[Zn+2].[Zn+2] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Crystallization of Zinc Citrate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystallization methods for zinc citrate (B86180) trihydrate, a compound of significant interest in the pharmaceutical, nutraceutical, and food industries. This document details various synthetic routes, experimental protocols, and crystallization techniques, supported by quantitative data and visual workflows to facilitate understanding and replication.

Introduction to Zinc Citrate Trihydrate

This compound (Zn₃(C₆H₅O₇)₂·3H₂O) is an organic zinc salt valued for its high zinc content (approximately 31%), excellent bioavailability, and neutral taste.[1][2] It is a white crystalline powder, slightly soluble in water, and finds extensive application as a zinc supplement in pharmaceuticals and fortified foods, as well as an active ingredient in oral care products for its antimicrobial and anti-inflammatory properties.[1][2][3] The trihydrate form is noted for its superior fluidity and storage stability compared to the dihydrate.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆O₁₇Zn₃ | [5] |

| Molecular Weight | 628.32 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [1][3] |

| Odor | Odorless | [3] |

| Solubility in Water | Slightly soluble; possesses inverse solubility (more soluble at lower temperatures) | [1][3] |

| Solubility in other solvents | Soluble in diluted acids; practically insoluble in ethanol | [3] |

| Zinc Content | ~31% | [1][2] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the neutralization reaction of a zinc source with citric acid in an aqueous medium. The most common zinc sources include zinc oxide, zinc carbonate, and zinc hydroxide (B78521). The choice of reactants and the control of reaction parameters such as temperature, pH, and stoichiometry are critical in determining the yield and purity of the final product.

Synthesis from Zinc Oxide

The reaction of zinc oxide (ZnO) with citric acid is a widely employed method due to the high purity and reactivity of zinc oxide.

Reaction: 3ZnO + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O[4]

Experimental Protocol:

-

Preparation of Citric Acid Solution: Dissolve citric acid in deionized water. The solution can be heated to between 55-85°C to facilitate dissolution.[4][6]

-

Neutralization Reaction: Slowly add zinc oxide powder or a zinc oxide emulsion to the citric acid solution with constant stirring.[4][7] The reaction is typically carried out at temperatures ranging from 60°C to 95°C.[4][6][7]

-

Reaction Completion and Crystallization: Stir the mixture for 20-30 minutes after the addition of zinc oxide is complete.[4] The pH of the solution is a critical parameter and should be monitored. Some methods suggest pausing the addition of the zinc oxide emulsion when the pH reaches 2.7-3.3 to control crystallization.[8] The final pH is often adjusted to a range of 4.5-5.5 to achieve high purity.[9]

-

Isolation and Drying: The resulting precipitate of this compound is isolated by centrifugation or filtration. The solid is then washed, often with water and then absolute ethanol, and dried under vacuum at 85-95°C.[4][6]

Table 2: Reaction Parameters for Synthesis from Zinc Oxide

| Parameter | Value | References |

| Zinc Oxide to Citric Acid Mass Ratio | 1:3-4 | [4] |

| Reaction Temperature | 60-95°C | [4][6][7] |

| Reaction Time | 20-30 minutes | [4] |

| Final pH | 4.5-5.5 | [9] |

| Drying Temperature | 85-95°C | [4] |

Synthesis from Zinc Carbonate

Zinc carbonate (ZnCO₃) can also be used as a starting material, reacting with citric acid to produce this compound and carbon dioxide gas.

Reaction: 3ZnCO₃ + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O + 3CO₂↑[4]

Experimental Protocol:

-

Preparation of Citric Acid Solution: Prepare a citric acid solution in a reactor and heat to 75-85°C.[4]

-

Neutralization Reaction: Slowly add zinc carbonate to the heated citric acid solution while stirring.[4]

-

Reaction and Crystallization: Continue heating the mixture to 90-95°C and stir for 20-30 minutes to ensure complete reaction.[4]

-

Isolation and Drying: Separate the product by centrifugation, followed by drying at 85-95°C.[4]

Table 3: Reaction Parameters for Synthesis from Zinc Carbonate

| Parameter | Value | References |

| Zinc Carbonate to Citric Acid Solution Mass Ratio | 1:2-2.5 | [4] |

| Reaction Temperature | 90-95°C | [4] |

| Reaction Time | 20-30 minutes | [4] |

| Drying Temperature | 85-95°C | [4] |

Hydrothermal Synthesis

Hydrothermal synthesis offers a method to produce zinc citrate with high purity and controlled morphology. This technique involves carrying out the reaction in a sealed vessel at elevated temperature and pressure.

Experimental Protocol:

-

Preparation of Zinc Hydroxide: Zinc hydroxide (Zn(OH)₂) can be prepared by reacting a solution of zinc nitrate (B79036) (Zn(NO₃)₂) with a sodium hydroxide (NaOH) solution. The precipitate is then aged and dried.

-

Hydrothermal Reaction: Place zinc hydroxide and a citric acid aqueous solution in a stainless steel reactor with a polytetrafluoroethylene (PTFE) liner. Heat the reactor at 120°C for 5 hours.

-

Product Recovery: After the reactor cools to room temperature, the product is collected by filtration. This method has been reported to yield zinc citrate hydrate (B1144303) with a high yield of 97.8%.

Crystallization Methods

The crystallization process is crucial for obtaining this compound with the desired crystal size, shape, and purity. Common crystallization techniques include cooling crystallization, evaporative crystallization, and antisolvent crystallization. The control of supersaturation, temperature, and pH are key factors influencing the crystallization outcome.

-

Cooling Crystallization: This method involves dissolving the synthesized zinc citrate in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. The cooling rate can be optimized to control the crystal size distribution.

-

Evaporative Crystallization: In this technique, the solvent is slowly evaporated from the solution, increasing the concentration of zinc citrate and leading to crystallization once the supersaturation point is reached. This is often performed under reduced pressure to lower the evaporation temperature.

-

Antisolvent Crystallization: This method involves the addition of a solvent in which zinc citrate is insoluble (an antisolvent), such as ethanol, to an aqueous solution of the product.[6] This reduces the solubility of zinc citrate and causes it to precipitate.

The pH of the crystallization medium significantly impacts the uniformity and purity of the crystals. A pH range of 4.1 to 4.5 is reported to produce more homogeneous zinc citrate crystals.[9]

Characterization

The synthesized this compound should be characterized to confirm its identity, purity, and morphology.

-

Titration: The zinc content can be determined by titration with EDTA.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the water of hydration and the thermal stability of the compound.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy can be used to identify the characteristic functional groups of the citrate ligand and confirm the formation of the salt.

-

X-ray Diffraction (XRD): XRD analysis is employed to determine the crystal structure and phase purity of the product.

-

Scanning Electron Microscopy (SEM): SEM provides information on the morphology and particle size of the synthesized crystals.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the synthesis of this compound from zinc oxide.

Caption: Workflow for the hydrothermal synthesis of zinc citrate hydrate.

Relevant Biological Pathways

Given that zinc citrate is a common nutritional supplement, understanding the biological fate of its components is crucial.

Caption: Simplified diagram of zinc absorption in an intestinal enterocyte.

Caption: The central role of citrate in the Tricarboxylic Acid (TCA) Cycle.

References

- 1. Molecular Mechanisms of Zinc Absorption in Health, Acrodermatitis Enteropathica and Celiac Disease [pubs.sciepub.com]

- 2. ovid.com [ovid.com]

- 3. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quantumhealth.com [quantumhealth.com]

- 6. researchgate.net [researchgate.net]

- 7. Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]

- 9. gpnotebook.com [gpnotebook.com]

An In-depth Technical Guide to the Physicochemical Properties of Zinc Citrate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of zinc citrate (B86180) trihydrate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the biological significance of its constituent ions.

Core Physicochemical Properties

Zinc citrate trihydrate is a white to almost white, odorless crystalline powder.[1][2] It is a hydrated salt of zinc and citric acid with the molecular formula Zn₃(C₆H₅O₇)₂·3H₂O and a molecular weight of approximately 628.32 g/mol .[3][4] This compound is valued in various industries, including pharmaceuticals and food science, for its high zinc content (approximately 31%) and superior bioavailability compared to inorganic zinc sources.[1]

Data Presentation: Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | Zn₃(C₆H₅O₇)₂·3H₂O | [3] |

| Molecular Weight | 628.32 g/mol | [3][4] |

| Appearance | White to almost white powder or fine crystals | [1][2] |

| Odor | Odorless | [1] |

| Taste | Neutral | [1] |

| Zinc Content | ~31% (dried basis) | [1][2] |

| Solubility | Observation | Reference |

| Water | Slightly soluble, possesses inverse solubility (more soluble at lower temperatures) | [1][5] |

| Diluted Acid | Soluble | [1][5] |

| Ethanol (96%) | Practically insoluble | [1][5] |

| Hydrochloric Acid | Soluble | [3] |

| Ammoniacal Liquor | Soluble | [3] |

| Thermal Properties | Observation | Reference |

| Decomposition | Proceeds in stages at temperatures between 50°C and 420°C, leading to the formation of nanocrystalline ZnO. | [6] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water at various temperatures to characterize its inverse solubility profile.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of sealed, temperature-controlled vials, each containing a known volume of deionized water.

-

Equilibration: Agitate the vials in a constant temperature shaker or water bath at a series of predetermined temperatures (e.g., 10°C, 25°C, 40°C, and 60°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Supernatant Extraction: Carefully extract a precise volume of the clear supernatant without disturbing the solid pellet.

-

Quantification: Analyze the concentration of zinc in the diluted supernatant using a calibrated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Calculation: Calculate the solubility of this compound in g/100 mL of water at each temperature based on the measured zinc concentration and the appropriate dilution factors.

Thermal Analysis by Thermogravimetric Analysis (TGA)

Objective: To investigate the thermal decomposition profile of this compound, including the temperatures of dehydration and decomposition, and the corresponding mass losses.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound into a TGA pan.

-

Analysis: Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., ambient to 600°C).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges of mass loss, corresponding to the loss of water molecules and the decomposition of the citrate moiety. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum mass loss rate for each step.

Structural Characterization by Powder X-ray Diffraction (PXRD)

Objective: To obtain the powder X-ray diffraction pattern of this compound to confirm its crystalline structure and phase purity.

Methodology:

-

Sample Preparation: Gently grind a small amount of this compound powder to ensure a random orientation of the crystallites. Mount the powder onto a sample holder.

-

Instrument Setup: Configure the PXRD instrument with a suitable X-ray source (e.g., Cu Kα radiation). Set the appropriate scan parameters, including the 2θ range (e.g., 5° to 80°), step size, and scan speed.

-

Data Collection: Collect the diffraction pattern by scanning the sample over the specified 2θ range.

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (2θ values) and their relative intensities. This pattern serves as a fingerprint for the crystalline structure of this compound.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopic nature of this compound by measuring its water vapor sorption and desorption characteristics.

Methodology:

-

Instrument Setup: Calibrate the DVS instrument for mass and relative humidity (RH).

-

Sample Preparation: Place a small, accurately weighed sample (typically 10-20 mg) of this compound onto the DVS sample pan.

-

Experimental Program:

-

Drying: Initially, dry the sample in the DVS chamber at 0% RH and a constant temperature (e.g., 25°C) until a stable mass is achieved.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold.

-

Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

-

Data Analysis: Plot the change in mass (as a percentage of the initial dry mass) against the RH to generate sorption and desorption isotherms. The shape of the isotherm and the total moisture uptake provide a quantitative measure of the material's hygroscopicity.

Signaling Pathways and Biological Relevance

Once in a biological system, this compound dissociates into zinc ions (Zn²⁺) and citrate ions, each participating in distinct and crucial cellular pathways.

Zinc Signaling Pathways

Zinc is now recognized not only as a structural component of numerous proteins but also as a dynamic signaling molecule, acting as a "second messenger" to transduce extracellular stimuli into intracellular responses.[7] Cellular zinc homeostasis is tightly regulated by a network of transporters (ZIP and ZnT families) and binding proteins (metallothioneins).[8] Extracellular signals can trigger a transient increase in cytosolic free zinc, known as a "zinc wave," which can modulate the activity of various signaling proteins, including kinases and phosphatases, thereby influencing processes like cell proliferation, differentiation, and apoptosis.[7]

Citrate in Cellular Metabolism

Citrate is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the production of cellular energy in the form of ATP.[9] The cycle occurs in the mitochondria and involves a series of enzymatic reactions that oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins.[10] Beyond its role in energy metabolism, mitochondrial citrate can be transported to the cytosol, where it serves as a precursor for the synthesis of fatty acids and cholesterol. Cytosolic citrate also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis, thereby playing a pivotal role in coordinating cellular metabolic activities.[11]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and development. The presented data and experimental protocols offer a robust framework for the characterization and application of this important compound. Furthermore, the elucidation of the distinct biological roles of zinc and citrate ions underscores the potential for targeted therapeutic interventions and the importance of understanding their respective signaling and metabolic pathways.

References

- 1. Zinc Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN102491893A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 4. This compound | C12H16O17Zn3 | CID 71587583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. matec-conferences.org [matec-conferences.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 10. omicsonline.org [omicsonline.org]

- 11. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

"Zinc citrate trihydrate" solubility in various laboratory solvents

An In-depth Technical Guide to the Solubility of Zinc Citrate (B86180) Trihydrate in Various Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc citrate trihydrate in common laboratory solvents. Due to the compound's limited solubility and the scarcity of publicly available quantitative data, this document focuses on providing a thorough summary of qualitative and semi-quantitative solubility information, detailing the factors that influence dissolution, and presenting a standardized experimental protocol for determining solubility.

Introduction to this compound

This compound, with the chemical formula (C₆H₅O₇)₂Zn₃ · 3H₂O, is an organic zinc salt valued for its high zinc content (approximately 31%) and superior bioavailability compared to inorganic zinc sources. It is a white to almost white, odorless crystalline powder.[1][2] Its applications span the pharmaceutical, nutraceutical, and oral care industries, where it is utilized in dietary supplements, functional foods, and dental care products for its antimicrobial and anti-inflammatory properties.[2][3]

A key physicochemical property of this compound is its solubility, which significantly impacts its formulation, bioavailability, and efficacy. This guide aims to consolidate the available solubility data and provide researchers with the necessary information to handle this compound effectively in a laboratory setting.

Solubility Profile of this compound

The solubility of this compound is a complex characteristic influenced by the solvent system, temperature, and pH. The available data, largely qualitative, is summarized in the tables below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Citations |

| Water | Slightly soluble, Poorly soluble, Moderately soluble | [1][2][4][5][6][7] |

| Ethanol (96%) | Practically insoluble | [1][2][4][8] |

| Diluted Mineral Acids | Soluble | [1][2][4][9][10] |

| Alkali Hydroxides | Soluble | [10] |

| Ammoniacal Liquor | Soluble | [9] |

| Organic Solvents | Practically insoluble | [11] |

Table 2: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Citations |

| Water | 20 | < 1 g/L | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~258 ppm | [12] |

Note on Inverse Solubility: this compound is reported to exhibit inverse solubility, meaning its solubility in water is greater at lower temperatures.[1][2][4]

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound:

-

pH: The solubility of this compound is highly dependent on pH. It is more soluble in acidic conditions due to the protonation of the citrate ion, which shifts the equilibrium towards dissolution.[7][11][13] Conversely, it is also soluble in alkaline solutions.

-

Temperature: As noted, this compound exhibits inverse solubility in water, a critical consideration for dissolution and storage of its solutions.[1][2][4]

-

Presence of Other Ions: The solubility of zinc citrate can be enhanced by the presence of other ions that can form soluble complexes with zinc. For example, amino acids have been shown to increase the solubility of zinc citrate.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on the widely accepted "shake-flask" method. This method is suitable for sparingly soluble salts.

Materials and Equipment

-

This compound (analytical grade)

-

Selected Solvents (e.g., deionized water, ethanol, DMSO, buffered solutions at various pH)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Apparatus for quantitative analysis of zinc (e.g., Atomic Absorption Spectrophotometer (AAS), Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES), or Ion Chromatography (IC))

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study may be required to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the concentration of zinc in the diluted supernatant using a calibrated analytical instrument such as AAS, ICP-OES, or IC.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured zinc concentration, the dilution factor, and the molecular weight of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway and Logical Relationship Diagrams

While there are no specific signaling pathways directly involving the dissolution of this compound, a logical diagram can illustrate the factors affecting its solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

- 1. egyankosh.ac.in [egyankosh.ac.in]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scribd.com [scribd.com]

- 4. parchem.com [parchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN102491893A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 7. Zinc citrate CAS#: 546-46-3 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. satyensaha.com [satyensaha.com]

- 10. echemi.com [echemi.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Zinc citrate | 546-46-3 [chemicalbook.com]

- 13. uspnf.com [uspnf.com]

An In-depth Technical Guide to the Thermal Decomposition Analysis of Zinc Citrate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc citrate (B86180) trihydrate (Zn₃(C₆H₅O₇)₂·3H₂O), a compound of interest in pharmaceutical and material science applications. This document details the multi-stage decomposition process, presents quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines typical experimental protocols, and visualizes the decomposition pathway.

Introduction

Zinc citrate is a widely used zinc supplement and food additive. Its hydrated forms, particularly zinc citrate trihydrate, are common starting materials in various chemical syntheses. Understanding the thermal behavior of this compound is crucial for determining its stability, purity, and for the controlled synthesis of zinc-based materials, such as nanocrystalline zinc oxide (ZnO). Thermal analysis techniques, primarily TGA and DSC, provide valuable insights into the dehydration and decomposition processes, revealing distinct stages of mass loss and associated thermal events.

The Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that can be broadly categorized into three main stages:

-

Dehydration: The initial stage involves the loss of water of hydration.

-

Decomposition of Anhydrous Citrate: Following dehydration, the anhydrous zinc citrate decomposes into various intermediate organic salts and zinc carbonate.

-

Formation of Zinc Oxide: The final stage involves the decomposition of the intermediate products into the final stable residue, nanocrystalline zinc oxide.

The following diagram illustrates the logical progression of this decomposition process.

Caption: Logical workflow of the thermal decomposition of this compound.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from the thermal analysis of zinc citrate, showing the characteristic temperature ranges and corresponding mass losses for each decomposition stage.

Table 1: Thermal Decomposition Stages of Zinc Citrate Hydrate

| Stage | Process | Temperature Range (°C) | Mass Loss (%) | Associated Thermal Event |

| 1 | Dehydration | 50 - 250 | ~9.0% | Endothermic |

| 2 | Decomposition of Anhydrous Citrate | 250 - 320 | Varies | Endothermic |

| 3 | Final Decomposition to ZnO | 320 - 420 | ~44.0% (from anhydrous) | Exothermic |

Note: The precise temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies are essential for reproducible thermal analysis. Below are typical experimental protocols for conducting TGA and DSC analysis on this compound.

4.1. Thermogravimetric Analysis (TGA)

This protocol is designed to measure the change in mass of a sample as a function of temperature.

-

Instrument: A thermogravimetric analyzer (e.g., Shimadzu DTG-60, Mettler Toledo TGA/SDTA 851e).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound powder into an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen) or in an oxidative atmosphere (e.g., air or oxygen), with a typical flow rate of 20-100 mL/min.[1][2]

-

Temperature Program:

-

Data Analysis: The resulting TGA curve plots mass loss (%) against temperature (°C). The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

4.2. Differential Scanning Calorimetry (DSC)

This protocol measures the difference in heat flow between the sample and a reference as a function of temperature.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and seal it. An empty sealed pan is used as a reference.

-

Atmosphere: Typically conducted under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the onset of the first thermal event (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature sufficient to cover all expected thermal events (e.g., 500°C).

-

-

Data Analysis: The DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events like dehydration and decomposition.

The following diagram outlines the general workflow for performing a thermal analysis experiment.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Zinc Citrate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zinc Citrate (B86180) Trihydrate

Zinc citrate, the zinc salt of citric acid, is a widely used zinc supplement in pharmaceuticals, nutraceuticals, and food products due to its high zinc content and favorable bioavailability.[1] It exists in various hydrated forms, with the dihydrate and trihydrate being of significant interest. Zinc citrate trihydrate, in particular, has been reported to exhibit superior physical properties compared to its dihydrate counterpart, such as improved fluidity and resistance to caking, making it a preferred form for manufacturing and storage.[2][3]

The molecular formula of this compound is Zn₃(C₆H₅O₇)₂·3H₂O, with a corresponding molecular weight of approximately 628.32 g/mol .[2][4] Understanding the solid-state properties, including the crystal structure and polymorphism, of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, stability, and performance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Zn₃(C₆H₅O₇)₂·3H₂O | [2][4] |

| Molecular Weight | ~628.32 g/mol | [2][4] |

| Appearance | White granular crystallization or powder | [2] |

| Odor | Odorless | [2] |

| Taste | Tasteless | [2] |

| Solubility | Slightly soluble in water; Soluble in hydrochloric acid and ammoniacal liquor | [2] |

| Water Content | Approximately 8.6% | [2] |

Crystal Structure and Polymorphism

As of the latest literature review, a complete single-crystal X-ray diffraction structure of this compound has not been publicly reported. The absence of this fundamental data means that a detailed analysis of the crystal packing, hydrogen bonding network, and coordination geometry of the zinc atoms within the trihydrate crystal lattice cannot be definitively provided.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and mechanical properties, which can impact the bioavailability and manufacturability of a drug product.

While no specific polymorphic forms of this compound have been detailed in the scientific literature, it is reasonable to presume that, like many pharmaceutical solids, it may exhibit polymorphism under different crystallization conditions. A systematic polymorph screen is therefore a necessary step in the comprehensive characterization of this material.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound, based on information from patents and related scientific publications.

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described, both involving the reaction of a zinc source with citric acid in an aqueous solution.

Method 1: From Zinc Carbonate

-

Preparation of Citric Acid Solution: Dissolve citric acid in deionized water and heat the solution to 75-85 °C. Filter the solution to remove any impurities.

-

Neutralization Reaction: Slowly add zinc carbonate to the hot citric acid solution with constant stirring. The mass ratio of zinc carbonate to the citric acid solution is typically in the range of 1:2 to 1:2.5.

-

Reaction Completion and Crystallization: After the addition of zinc carbonate is complete, continue heating the mixture to 90-95 °C and stir for an additional 20-30 minutes.

-

Isolation and Drying: Isolate the precipitated this compound by centrifugation or filtration. Wash the solid with deionized water and subsequently dry it at 85-95 °C to obtain the final product.[2]

Method 2: From Zinc Oxide

-

Preparation of Citric Acid Solution: As described in Method 1.

-

Neutralization Reaction: Slowly add zinc oxide to the hot citric acid solution with constant stirring. The mass ratio of zinc oxide to the citric acid solution is typically in the range of 1:3 to 1:4.

-

Reaction Completion and Crystallization: Follow the same procedure as in Method 1.

-

Isolation and Drying: Follow the same procedure as in Method 1.[2]

Characterization Methods

A combination of analytical techniques is required to characterize the solid-state properties of this compound and to screen for potential polymorphs.

4.2.1. Powder X-ray Diffraction (PXRD)

-

Purpose: To identify the crystalline phase and to detect the presence of different polymorphs.

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range of, for example, 2° to 40°, with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: The resulting diffraction pattern is analyzed for the positions and intensities of the diffraction peaks, which are characteristic of the crystal structure.

4.2.2. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

-

Purpose: To determine the water content and to investigate the thermal behavior, including dehydration and decomposition events.

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

TGA Method: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to, for example, 300 °C. The weight loss is recorded as a function of temperature. A weight loss of approximately 8.6% is expected for the trihydrate.[2]

-

DSC Method: The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) to observe thermal events such as melting, crystallization, and solid-solid transitions.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule and to detect changes in the local chemical environment that may occur in different polymorphic forms.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The infrared spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands corresponding to O-H, C=O, and C-O vibrations are analyzed.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for polymorph screening.

Conclusion

This compound is a commercially important form of zinc citrate with advantageous physical properties. While its comprehensive structural characterization, particularly the determination of its single-crystal structure and the exploration of its polymorphic landscape, remains an area for future research, the available data on its synthesis and physicochemical properties provide a solid foundation for its use in various applications. The experimental protocols and analytical workflows detailed in this guide offer a practical framework for researchers and professionals involved in the development and quality control of products containing this compound. Further studies are warranted to fully elucidate the crystal structure and polymorphism of this compound, which will undoubtedly contribute to its optimal formulation and application.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN102491893A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 3. CN104610048A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. This compound | C12H16O17Zn3 | CID 71587583 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Intricate Dance of a Mineral: A Technical Guide to the Mechanism of Action of Zinc Citrate Trihydrate

For Immediate Release

A Deep Dive into the Cellular and Molecular Mechanisms of Zinc Citrate (B86180) Trihydrate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological mechanisms of action of zinc citrate trihydrate. Zinc, an essential trace element, plays a pivotal role in a myriad of physiological processes, and its citrate trihydrate form is a commonly utilized supplement. This document elucidates the cellular uptake, signaling cascades, and antimicrobial and immunomodulatory effects of zinc, with a focus on the data and methodologies pertinent to research and development.

Cellular Uptake and Homeostasis of Zinc

The journey of zinc from this compound into the biological system begins with its dissolution and the subsequent transport of zinc ions (Zn²⁺) across cellular membranes. Cellular zinc homeostasis is meticulously regulated by a sophisticated network of proteins to maintain a delicate balance, as both deficiency and excess can be cytotoxic.

1.1. The Role of Zinc Transporters

Two primary families of zinc transporters are responsible for maintaining intracellular zinc concentrations:

-

ZIP (Zrt- and Irt-like Protein) Family (SLC39A): These transporters facilitate the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles.[1][2]

-

ZnT (Zinc Transporter) Family (SLC30A): Conversely, this family of transporters is responsible for zinc efflux from the cytoplasm, either out of the cell or into intracellular compartments.[1][2]

The coordinated action of these transporter families ensures that the cytosolic free zinc concentration is kept in the picomolar to low nanomolar range, preventing cellular toxicity while ensuring a sufficient supply for biological functions.[3]

1.2. The Influence of Citrate

While direct comparative studies on the uptake of the trihydrate form are limited, research on zinc citrate suggests that the citrate moiety can influence zinc's bioavailability. In prostate cells, which naturally have high citrate levels, zinc is known to complex with citrate.[4] Studies have shown that mitochondrial zinc uptake can occur from zinc-citrate complexes, suggesting that citrate can act as a carrier for zinc transport.[4] However, in other contexts, high concentrations of extracellular citrate have been observed to reduce zinc uptake in lymphocytes.[5][6] This suggests a cell-type-specific and concentration-dependent role of citrate in modulating zinc transport.

Experimental Protocol: Measuring Intracellular Zinc Concentration using FluoZin-3 AM

This protocol describes a common method for quantifying changes in intracellular labile zinc concentrations.

Objective: To measure the intracellular zinc concentration in cultured cells following treatment with this compound.

Materials:

-

Cultured cells (e.g., cell line of interest)

-

This compound

-

FluoZin-3 acetoxymethyl (AM) ester

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) - a zinc chelator

-

Fluorescence microscope or plate reader

Procedure:

-

Preparation of Loading Solution: Prepare a stock solution of FluoZin-3 AM in DMSO. For the working solution, dilute the stock in HBSS to the desired final concentration (typically 1-5 µM). To aid in dye dispersal, pre-mix the FluoZin-3 AM stock with an equal volume of 20% Pluronic F-127 before final dilution.

-

Cell Loading:

-

Culture cells to the desired confluency on a suitable imaging plate or coverslip.

-

Remove the culture medium and wash the cells once with warm HBSS.

-

Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.

-

Treatment and Measurement:

-

Add HBSS containing the desired concentration of this compound to the cells.

-

Immediately begin acquiring fluorescence images or readings at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Record the change in fluorescence intensity over time.

-

-

Control: At the end of the experiment, add TPEN (e.g., 10 µM) to chelate intracellular zinc and confirm the specificity of the fluorescent signal by observing a decrease in fluorescence.

Data Analysis: The change in fluorescence intensity is proportional to the change in the intracellular labile zinc concentration. Results can be expressed as a fold change over baseline or calibrated to absolute concentrations using established methods.[7]

Zinc as a Signaling Molecule

Beyond its structural and enzymatic roles, zinc acts as a second messenger, transducing extracellular signals into intracellular responses. This signaling is often rapid and transient, involving the release of zinc from intracellular stores or its influx through membrane transporters.

2.1. The Zinc-Sensing Receptor (GPR39)

A key player in extracellular zinc sensing is the G protein-coupled receptor 39 (GPR39), also known as the zinc-sensing receptor (ZnR).[8][9] Activation of GPR39 by extracellular zinc ions triggers a cascade of intracellular events.

dot

Caption: GPR39 signaling cascade initiated by extracellular zinc.

Activation of GPR39 by zinc leads to the activation of Gαq proteins, which in turn stimulate phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca²⁺. This, along with DAG, activates protein kinase C (PKC) and subsequently downstream pathways like the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2) and the PI3K/AKT pathway.[11][12] These pathways are crucial in regulating cell proliferation, differentiation, and survival.[9][13]

2.2. Modulation of Gene Expression

Zinc supplementation has been shown to alter the expression of a wide array of genes. The specific genes affected are cell-type dependent. For example, in prostate cells, zinc treatment can lead to the downregulation of numerous genes, while upregulating a smaller subset.[14] In the context of the immune system, zinc can modulate the expression of genes involved in inflammatory responses, such as S100A8 and S100A9.[15]

Antimicrobial and Anti-inflammatory Mechanisms

This compound is widely used in oral care products for its antimicrobial and anti-inflammatory properties.

3.1. Antimicrobial Activity

Zinc ions exhibit broad-spectrum antimicrobial activity against various oral bacteria. The proposed mechanisms include:

-

Enzyme Inhibition: Zinc can inhibit key bacterial enzymes, such as those involved in glycolysis, thereby disrupting their metabolic processes and acid production.[16][17]

-

Disruption of Ion Homeostasis: Zinc can interfere with the transport and homeostasis of other essential metal ions in bacteria.

-

Inhibition of Biofilm Formation: Zinc citrate has been shown to significantly inhibit the formation of microbial biofilms.[18]

| Parameter | Organism(s) | Effect of Zinc Citrate | Reference |

| Anaerobic Bacteria & Streptococci Reduction (in vivo, 14 days) | Oral microflora | 24-52% reduction vs. control | [18] |

| Anaerobic Bacteria & Streptococci Reduction (in vivo, 5 hours post-brushing) | Oral microflora | 27-49% reduction | [18] |

| Minimum Inhibitory Concentration (MIC) | Periodontal pathogens | 3.91 mg/mL to 7.81 mg/mL | [19] |

| Minimum Bactericidal Concentration (MBC) | Periodontal pathogens | 7.81 mg/mL to 31.25 mg/mL | [19] |

Table 1: Quantitative Data on the Antimicrobial Efficacy of Zinc Citrate

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills (MBC) a specific bacterium.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Streptococcus mutans)

-

Appropriate liquid growth medium (e.g., Brain Heart Infusion broth)

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer (for reading optical density)

-

Agar (B569324) plates

Procedure:

-

Preparation of Zinc Citrate Solutions: Prepare a stock solution of this compound in the appropriate solvent and sterilize by filtration. Create a series of two-fold serial dilutions in the growth medium in the wells of a 96-well plate.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the zinc citrate dilutions. Include positive (bacteria, no zinc) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (or no significant increase in optical density compared to the negative control).

-

MBC Determination:

dot

Caption: Workflow for determining MIC and MBC of zinc citrate.

3.2. Immunomodulatory and Anti-inflammatory Effects

Zinc is crucial for the proper functioning of the immune system. It is involved in the development and function of various immune cells, including T cells, B cells, and macrophages. Zinc deficiency can lead to impaired immune responses. The anti-inflammatory actions of zinc are thought to be mediated, in part, by its ability to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Conclusion

This compound exerts its biological effects through a multifaceted mechanism of action. As a source of bioavailable zinc, it influences cellular processes through the modulation of zinc transporters and the activation of specific signaling pathways, such as the GPR39 cascade. Its well-documented antimicrobial and immunomodulatory properties underscore its utility in various therapeutic and supplemental applications. Further research focusing on the specific pharmacokinetics of the trihydrate form and its precise interactions with cellular machinery will continue to enhance our understanding and expand its potential applications in health and disease.

References

- 1. Zinc transporters and their functional integration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current understanding of ZIP and ZnT zinc transporters in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic identification of a mitochondrial zinc uptake transport process in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Influence of Zinc and Citrate on T Cell Activation and Differentiation in Mixed Lymphocyte Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The zinc sensing receptor, ZnR/GPR39, in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extracellular zinc and zinc-citrate, acting through a putative zinc-sensing receptor, regulate growth and survival of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Zinc Sensing Receptor, a Link Between Zinc and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functions of the Zinc-Sensing Receptor GPR39 in Regulating Intestinal Health in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profiling of zinc altered gene expression in human prostate normal versus cancer cells: a time course study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of zinc supplementation on relative expression of immune response genes in neonates with sepsis: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitory zinc sites in enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Clinical anti-microbial efficacy of a new zinc citrate dentifrice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An In Vitro Study to Evaluate the Antimicrobial Activity of a Zinc Citrate, Sodium Fluoride, Alum and Xylitol-Based Toothpaste Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Zinc Citrate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial properties of zinc citrate (B86180) trihydrate. It consolidates available data on its spectrum of activity, details the experimental methodologies used for its evaluation, and explores its proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Quantitative Antibacterial Activity

The in vitro efficacy of zinc citrate trihydrate has been evaluated against a variety of bacterial species, with a significant focus on oral pathogens. The primary metrics for quantifying antibacterial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The available data from various studies are summarized below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Zinc Citrate

The following table presents the MIC and MBC values of zinc citrate against specific oral bacteria. It is important to note that one study indicated that zinc citrate exhibited higher MIC and MBC values for Streptococcus mutans and Streptococcus sobrinus compared to other zinc salts like zinc chloride, zinc sulfate, and zinc acetate, suggesting potentially lower efficacy in that specific experimental context[1].

| Bacterial Species | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Streptococcus mutans | 8 | > 8 | [1] |

| Streptococcus sobrinus | 1 | > 8 | [1] |

Antimicrobial Activity of a Toothpaste Formulation Containing Zinc Citrate

A study evaluating a toothpaste formulation containing zinc citrate, alum, sodium fluoride, and xylitol (B92547) demonstrated significant antimicrobial activity against key periodontal pathogens. The MIC and MBC values for this formulation are presented below[2].

| Bacterial Species | MIC of Formulation (mg/mL) | MBC of Formulation (mg/mL) | Reference |

| Bacteroides fragilis | 3.91 - 7.81 | 7.81 - 31.25 | [2] |

| Fusobacterium nucleatum | 3.91 - 7.81 | 7.81 - 31.25 | [2] |

| Porphyromonas gingivalis | 3.91 - 7.81 | 7.81 - 31.25 | [2] |

| Prevotella intermedia | 3.91 - 7.81 | 7.81 - 31.25 | [2] |

| Streptococcus mutans | 3.91 - 7.81 | 7.81 - 31.25 | [2] |

| Tannerella forsythia | 3.91 - 7.81 | 7.81 - 31.25 | [2] |

This same study also noted a significant reduction in bacteria, exceeding 99.99%, within five minutes of exposure to the toothpaste formulation[2].

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized and reproducible experimental protocols. The most common methods employed are the broth microdilution method for determining MIC and MBC values, and the agar (B569324) diffusion method for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC and MBC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC)[3][4].

Experimental Workflow:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL[3][5]. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells[6].

-

Serial Dilution: A two-fold serial dilution of this compound is performed in a 96-well microtiter plate containing the broth medium[3][6].

-

Inoculation: Each well is inoculated with the standardized bacterial suspension[1][6]. Control wells are included: a growth control (bacteria and broth without the antimicrobial agent) and a sterility control (broth only)[6].

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours[3][6].

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth is observed[3][6].

-

MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are then incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the number of viable bacteria[7].

References

- 1. Antibacterial effectiveness of different zinc salts on Streptococcus mutans and Streptococcus sobrinus: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In Vitro Study to Evaluate the Antimicrobial Activity of a Zinc Citrate, Sodium Fluoride, Alum and Xylitol-Based Toothpaste Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic review on antibacterial activity of zinc against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel zinc complex with antibacterial and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial Properties of Zinc Oxide Nanoparticles Synthesized from Lavandula pubescens Shoot Methanol Extract | MDPI [mdpi.com]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Zinc Citrate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, an essential trace element, plays a pivotal role in a myriad of physiological processes, including enzymatic catalysis, protein structure stabilization, and cellular signaling. The bioavailability and cellular assimilation of zinc are critically dependent on the chemical form in which it is delivered. Zinc citrate (B86180) trihydrate has emerged as a zinc salt of interest due to its high zinc content and favorable sensory properties. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of zinc citrate trihydrate. It delves into the molecular mechanisms of zinc transport across the plasma membrane, the intracellular fate of zinc and citrate, and the key proteins involved in maintaining zinc homeostasis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working on zinc supplementation and therapeutics.

Physicochemical Properties of this compound

This compound is a white, odorless crystalline powder with the chemical formula Zn₃(C₆H₅O₇)₂·3H₂O and a molecular weight of 628.32 g/mol . It is characterized by a high zinc content of approximately 31%.[1][2] The compound is slightly soluble in water but readily dissolves in dilute acids.[1][2][3] One of its notable properties is its inverse solubility, meaning it is more soluble at lower temperatures.[1]

Bioavailability of Zinc Citrate

The bioavailability of zinc from zinc citrate is a key factor in its efficacy as a nutritional supplement. Studies have shown that zinc citrate has a high bioavailability, comparable to that of zinc gluconate and superior to zinc oxide.[4][5] A human study using a double-isotope tracer method reported a median fractional absorption of zinc from zinc citrate of 61.3% when administered as a supplement without food.[6] This high absorption rate makes zinc citrate an effective source for delivering zinc to the body.

Cellular Uptake of Zinc from Zinc Citrate

The uptake of zinc into cells is a complex process mediated by specific transporter proteins. While direct kinetic data for the cellular uptake of zinc exclusively from this compound is limited in the available literature, the general mechanisms of zinc transport provide a strong framework for understanding its assimilation.

The Role of Zinc Transporter Families

The transport of zinc across the plasma membrane is primarily facilitated by two families of solute carriers:

-

The ZIP (Zrt- and Irt-like Protein) Family (SLC39A): This family consists of 14 members in humans and is responsible for the influx of zinc into the cytosol from the extracellular space or from within intracellular organelles.[3][7]

-

The ZnT (Zinc Transporter) Family (SLC30A): This family comprises 10 members in humans and functions to decrease cytosolic zinc concentrations by exporting zinc out of the cell or sequestering it into intracellular compartments.[7]

The uptake of zinc from the intestinal lumen into enterocytes is a critical first step in systemic zinc absorption. The ZIP4 transporter, located on the apical membrane of enterocytes, plays a crucial role in this process.[1][8] Once inside the enterocyte, the ZnT1 transporter on the basolateral membrane facilitates the export of zinc into the bloodstream.[7]

Kinetics of Cellular Zinc Uptake

Studies on intestinal cell models, such as Caco-2 cells, have provided insights into the kinetics of zinc uptake. The uptake of zinc at the apical membrane of Caco-2 cells is a saturable process, indicating carrier-mediated transport, and also has a non-saturable, diffusional component at higher concentrations.[9]

| Cell Type/Tissue | Zinc Source | Kinetic Parameter | Value | Reference |

| Caco-2 Cells (Apical) | Not Specified | Kt | 41 µM | [9] |

| Caco-2 Cells (Apical) | Not Specified | Vmax | 0.3 nmols/cm²/10 min | [9] |

| Rat Ventral Prostate Mitochondria | Zinc Citrate | Km | ~31 µM | [10] |

| Rat Ventral Prostate Mitochondria | Zinc Citrate | Vmax | ~0.42 nmol/mg protein/min | [10] |

| Rat Intestine (in vivo) | Zinc Chloride | Km (Duodenum) | 1.44 ± 0.33 mM | [11] |

| Rat Intestine (in vivo) | Zinc Chloride | Jmax (Duodenum) | 5.32 ± 1.46 nmol/min/cm | [11] |

| Rat Intestine (in vivo) | Zinc Chloride | Km (Jejunum) | 0.51 ± 0.17 mM | [11] |

| Rat Intestine (in vivo) | Zinc Chloride | Jmax (Jejunum) | 2.57 ± 0.39 nmol/min/cm | [11] |

Table 1: Kinetic Parameters of Zinc Uptake in Different Experimental Models.

Intracellular Fate and Metabolism

Upon entering the cell, both the zinc and citrate moieties of this compound are integrated into the cell's metabolic and signaling pathways.

The Fate of Intracellular Zinc

Once in the cytosol, zinc is carefully managed to maintain a low concentration of free zinc ions, typically in the picomolar to low nanomolar range, to prevent toxicity.[7] The majority of intracellular zinc is buffered or utilized in one of the following ways:

-

Binding to Metallothioneins (MTs): These are small, cysteine-rich proteins that act as the primary intracellular buffer for zinc.[10] Metallothionein (B12644479) expression is induced by zinc, providing a mechanism for the cell to safely store excess zinc.[12][13]

-

Incorporation into Zinc-Dependent Enzymes and Proteins: Zinc is a crucial cofactor for over 300 enzymes and is a structural component of numerous proteins, including transcription factors.[7]

-

Sequestration into Organelles: Zinc can be transported into various organelles, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, by ZnT transporters.[7]

The Fate of Intracellular Citrate

The citrate anion is a central molecule in cellular metabolism. While there is no evidence to suggest that citrate from exogenous zinc citrate follows a different metabolic pathway than endogenous citrate, its entry into the cell contributes to the intracellular citrate pool.

Citrate that is transported into the cytosol from the mitochondria or from extracellular sources can be cleaved by the enzyme ATP-citrate lyase into acetyl-CoA and oxaloacetate.[14] Acetyl-CoA is a precursor for the synthesis of fatty acids and cholesterol, while oxaloacetate can be used in the Krebs cycle or for gluconeogenesis.[14]

Signaling Pathways and Logical Relationships

The cellular uptake and metabolism of zinc are intricately linked to various signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these relationships.

Caption: Cellular uptake and initial fate of zinc and citrate from zinc citrate.

Caption: Transcriptional regulation of key zinc homeostasis proteins.

Experimental Protocols

This section outlines common methodologies for studying the cellular uptake of zinc.

Cell Culture

-

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are a widely used model for studying intestinal absorption.[9]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. For uptake experiments, cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to differentiate for 14-21 days.

Zinc Uptake Assay using Atomic Absorption Spectroscopy (AAS)

This method provides a quantitative measure of total intracellular zinc.

-

Cell Preparation: Differentiated Caco-2 cell monolayers are washed with a zinc-free buffer (e.g., phosphate-buffered saline with Chelex-100 treatment).

-

Incubation: The cells are incubated with varying concentrations of this compound in a suitable buffer at 37°C for a defined period.

-

Washing: After incubation, the cells are washed multiple times with ice-cold, zinc-free buffer containing a chelator like EDTA to remove surface-bound zinc.

-

Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., containing Triton X-100 and nitric acid).

-

Quantification: The zinc content of the cell lysates is determined using a graphite (B72142) furnace atomic absorption spectrophotometer (GF-AAS).[15][16] A standard curve is generated using known concentrations of a zinc standard solution.[17]

Zinc Uptake Assay using Fluorescent Probes

Fluorescent probes allow for the visualization and semi-quantitative measurement of labile intracellular zinc.

-

Probe Loading: Cells are incubated with a cell-permeant fluorescent zinc indicator, such as FluoZin-3 AM or Zinpyr-1, in a suitable buffer.[18][19]

-

Washing: The cells are washed to remove excess probe.

-

Zinc Treatment: The cells are then exposed to this compound.

-

Imaging and Analysis: Changes in intracellular fluorescence are monitored over time using fluorescence microscopy or a plate reader.[20] The fluorescence intensity is proportional to the concentration of labile zinc.

Caption: Workflow for measuring zinc uptake using Atomic Absorption Spectroscopy.

Conclusion

The cellular uptake of zinc from this compound is a highly regulated process primarily mediated by ZIP family transporters. Once inside the cell, zinc is carefully managed by metallothioneins and other zinc-binding proteins to ensure its proper distribution and to prevent toxicity. The citrate component enters the central metabolic pathways of the cell. While the general mechanisms of zinc and citrate metabolism are well-understood, further research is needed to elucidate the specific kinetic parameters of zinc citrate uptake by various cell types and to track the metabolic fate of the citrate moiety in detail. This knowledge will be crucial for optimizing the use of zinc citrate in nutritional supplements and therapeutic applications.

References

- 1. link.ms4sub.com [link.ms4sub.com]

- 2. researchgate.net [researchgate.net]

- 3. Current understanding of ZIP and ZnT zinc transporters in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Direct visualization of mitochondrial zinc accumulation reveals uniporter-dependent and -independent transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Distinct mechanisms of zinc uptake at the apical and basolateral membranes of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metallothionein and Zinc Transporter Expression in Circulating Human Blood Cells as Biomarkers of Zinc Status: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of zinc metabolism: variation with diet, genetics and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of metallothionein expression by supplementation of zinc induces resistance against platinum-based treatment in malignant pleural mesothelioma - Wyrich - Translational Cancer Research [tcr.amegroups.org]

- 13. Induction of Metallothionein in Rat Liver by Zinc Exposure: A Dose and Time Dependent Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Zinc- Determination by AAS | OIV [oiv.int]

- 15. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redox Regulation of Intracellular Zinc: Molecular Signaling in the Life and Death of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nemi.gov [nemi.gov]

- 18. Human ZIP1 is a major zinc uptake transporter for the accumulation of zinc in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Equivalent uptake of organic and inorganic zinc by monkey kidney fibroblasts, human intestinal epithelial cells, or perfused mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Zinc Citrate Trihydrate with Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc is an essential trace element vital for numerous physiological processes, and its delivery across biological membranes is a critical aspect of its bioavailability and therapeutic efficacy. Zinc citrate (B86180) trihydrate, a common zinc supplement, presents a unique case for membrane interaction due to its dissociation into zinc ions and citrate, both of which have distinct interactions with cellular membranes. This technical guide provides a comprehensive overview of the current understanding of how zinc citrate trihydrate is likely to interact with biological membranes, drawing from research on zinc ion and citrate interactions with lipid bilayers and cellular transport mechanisms. While direct studies on this compound are limited, this guide synthesizes the available evidence to provide a robust framework for researchers. This document details the physicochemical properties of this compound, explores its putative mechanisms of membrane interaction, discusses cellular uptake and transport, and outlines relevant signaling pathways. Methodologies for studying these interactions are also presented to facilitate further research in this area.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for predicting its behavior in a biological milieu. In aqueous solution, it dissociates into zinc ions (Zn²⁺) and citrate ions.

| Property | Value | Reference |

| Molecular Formula | (C₆H₅O₇)₂Zn₃·3H₂O | [1] |

| Molecular Weight | 628.29 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Solubility | Slightly soluble in water; soluble in diluted acid | [2] |

| Zinc Content | Approximately 31% | [2] |

Mechanisms of Interaction with the Lipid Bilayer

Direct experimental data on the interaction of this compound with model lipid membranes is scarce. However, extensive research on the effects of divalent cations, particularly zinc (often from sources like ZnCl₂), on phospholipid bilayers provides a strong basis for inferring the likely interactions.

The interaction can be broken down into two components: the effect of the zinc ion and the effect of the citrate ion.

Zinc Ion (Zn²⁺) Interaction with Phospholipid Membranes

Zinc ions have been shown to directly interact with the headgroups of phospholipids (B1166683), leading to significant changes in membrane structure and function.

-

Binding to Phosphate (B84403) Groups: Zn²⁺ can form complexes with the negatively charged phosphate groups of phospholipids.[3][4] This interaction can be quite strong, with some studies suggesting it is more covalent than electrostatic in nature.[3]

-

Membrane Fluidity and Phase Transition: By bridging neighboring lipid molecules, Zn²⁺ can stabilize the gel phase of the lipid bilayer relative to the liquid-crystalline state.[3][4] This leads to a decrease in membrane fluidity.

-

Dehydration of Headgroups: The binding of Zn²⁺ to phospholipid headgroups can displace water molecules, leading to dehydration of the membrane surface.[3][4] This dehydration is thought to increase the propensity for membrane fusion.[3][4]

-

Alteration of Membrane Potential: As a divalent cation, the binding of Zn²⁺ to the membrane surface can alter the transmembrane potential.[5]

Role of the Citrate Ion

The role of citrate at the membrane surface is less clear. As a chelating agent, citrate can modulate the concentration of free Zn²⁺ available to interact with the membrane.[6] One study using brush border membrane vesicles from the rat intestine found that citrate actually depressed zinc transport, suggesting a complex interplay where citrate may hold onto the zinc ion, reducing its direct interaction with the membrane transport machinery in that specific context.[7]

Cellular Uptake and Transport

The passage of zinc from this compound into a cell is a multi-step process, primarily governed by a sophisticated system of zinc transporters.

Zinc Transporter Families

Two main families of zinc transporters are responsible for moving zinc across cellular membranes:

-

ZIP (Zrt- and Irt-like Protein) Family (SLC39A): These transporters are generally responsible for increasing the intracellular zinc concentration by transporting zinc into the cytoplasm from the extracellular space or from intracellular organelles.[8][9]

-

ZnT (Zinc Transporter) Family (SLC30A): These transporters typically lower intracellular zinc levels by facilitating zinc efflux from the cell or into intracellular vesicles.[8][9]

The specific transporters involved can vary by cell type and physiological conditions.

The Influence of Citrate on Zinc Transport

Citrate can influence zinc transport. While the study on intestinal brush border membranes showed an inhibitory effect[7], the high concentration of citrate in certain tissues, like the prostate, is intrinsically linked to zinc accumulation, suggesting that in other cellular contexts, citrate may play a role in facilitating zinc transport or storage. There is also a dedicated plasma membrane citrate transporter (PMCT) that could internalize zinc-citrate complexes, although this is speculative.[10]

Signaling Pathways at the Biological Membrane

Zinc is increasingly recognized as a signaling molecule, participating in what are termed "zinc signals."[11][12] These signals can be initiated at the plasma membrane.

-

Zinc-Sensing Receptor (ZnR/GPR39): Extracellular zinc can act as a ligand for this G-protein coupled receptor, initiating intracellular signaling cascades.[8]

-

Modulation of Ion Channels: Zinc can modulate the activity of various ion channels, including NMDA receptors, voltage-dependent calcium channels, and GABA receptors, thereby influencing neuronal excitability and calcium signaling.[8][13]

-

Activation of Protein Kinase C (PKC): Some zinc transporters, like ZnT5, have been implicated in the translocation of PKC to the plasma membrane, a key step in many signaling pathways.[14]

The dissociation of this compound provides extracellular zinc that can potentially trigger these signaling events.

Quantitative Data on Zinc-Membrane Interactions

| Parameter | Value | Experimental System | Reference |

| Fractional Absorption of Zinc (Human) | 61.3% (from Zinc Citrate) | In vivo, human adults | [15] |

| Fractional Absorption of Zinc (Human) | 60.9% (from Zinc Gluconate) | In vivo, human adults | [15] |

| Fractional Absorption of Zinc (Human) | 49.9% (from Zinc Oxide) | In vivo, human adults | [15] |

| Effect on Zinc Transport | Depressed transport | Brush border membrane vesicles (rat intestine) with 0.38 mM citrate | [7] |

| Induction of Mitochondrial Swelling | 2-10 µM Zn²⁺ | Isolated rat liver mitochondria | [16] |

| Effect on Atrial Contractility (Threshold) | ~5 x 10⁻⁶ M Zinc | Electrically driven rat atria | [5] |